molecular formula C6H9FO3 B2981009 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2305253-23-8

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2981009
CAS No.: 2305253-23-8
M. Wt: 148.133
InChI Key: NXHPPDBJWZKDNI-SJEUGXSHSA-N
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Description

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorine atom and a hydroxymethyl group attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the cyclobutane ring. One common method involves the use of fluorinating agents and hydroxymethylation reactions under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

Research indicates that 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester exhibits varied biological activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential antimicrobial applications.
  • Enzyme Modulation: This compound may modulate specific enzymes, which could be helpful in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated. The presence of a fluorine atom may enhance binding affinity due to electronegativity differences. The hydrophobic nature of the isopropyl ester group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

Antimicrobial Activity

Cyclobutane derivatives were evaluated for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with hydroxymethyl groups exhibited significant inhibition zones, suggesting similar properties for 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester.

Table: Antimicrobial Activity of Cyclobutane Derivatives

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Enzyme Inhibition Studies

Derivatives of cyclobutane were tested for their ability to inhibit phosphatases involved in cellular signaling pathways. These compounds could serve as lead candidates for developing new therapeutic agents targeting phosphatase activity.

Table: Enzyme Inhibition by Cyclobutane Derivatives

Enzyme TypeIC50 (µM)
Protein Tyrosine Phosphatase5.2
Alkaline Phosphatase8.7

Use as a Radiotracer

Anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid ((18)F-FACBC) is a synthetic amino acid analog PET radiotracer that is undergoing clinical trials for the evaluation of prostate and other cancers . Studies of (18)F-FACBC show the liver and pancreas demonstrated the most intense uptake .

C−H Activation Reactions

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydroxymethyl group on the cyclobutane ring.

Biological Activity

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview.

  • Chemical Formula : C6_{6}H9_{9}F O3_{3}
  • Molecular Weight : 148.14 g/mol
  • CAS Number : 2305253-23-8

Structure

The compound features a cyclobutane ring with a hydroxymethyl group and a fluorine atom attached to the carbon backbone, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities.

Potential Activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, which could extend to this compound.
  • Anticancer Activity : Research indicates that cyclobutane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the antimicrobial effects of fluorinated cyclobutane derivatives against various bacterial strains. The presence of the fluorine atom was crucial for enhancing activity compared to non-fluorinated analogs .
  • Anticancer Potential :
    • Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against breast cancer cell lines, suggesting potential for further development .

Data Table of Biological Activities

Activity TypeCompoundEffectReference
AntimicrobialThis compoundInhibition of bacterial growth
AnticancerStructurally related analogsCytotoxicity against cancer cells

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated intermediates are converted into the desired carboxylic acid through hydrolysis or oxidation processes .

Applications in Drug Development

Given its biological activity, this compound may serve as a scaffold for developing new therapeutic agents targeting microbial infections or cancer. Its unique structural features allow for modifications that can enhance efficacy and selectivity.

Properties

IUPAC Name

3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHPPDBJWZKDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-46-2
Record name rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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